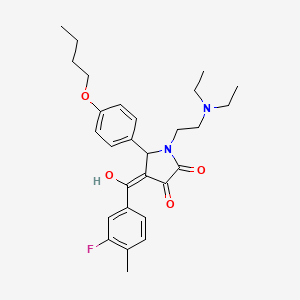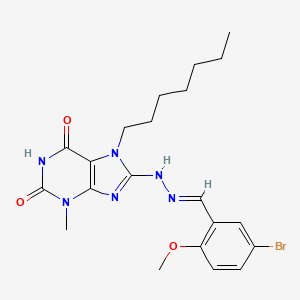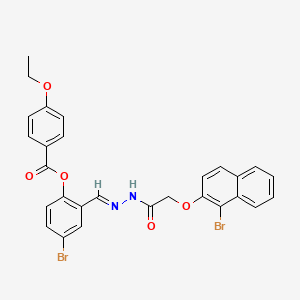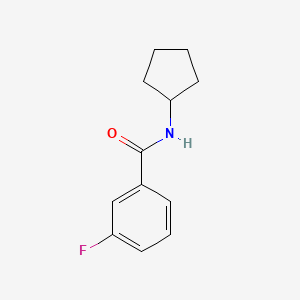![molecular formula C14H11Cl2N3O B12011359 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B12011359.png)
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is an organic compound with the molecular formula C14H11Cl2N3O. It is characterized by the presence of a hydrazone group attached to a chlorinated phenyl ring and a phenylacetamide moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized hydrazones, while reduction can produce amines .
Applications De Recherche Scientifique
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate: Similar structure with an ethyl ester group instead of the phenylacetamide moiety.
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide: Contains additional chlorine atoms on the phenyl rings.
Uniqueness
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone group and chlorinated phenyl rings make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C14H11Cl2N3O |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(1Z)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13- |
Clé InChI |
YZQTTYMUOMQDEB-UYRXBGFRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)
![[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011295.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12011298.png)



![N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide](/img/structure/B12011334.png)
![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011342.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011362.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)
